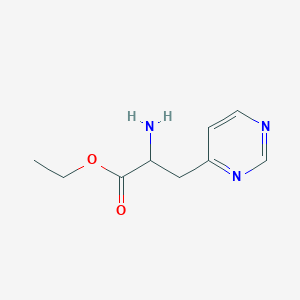

Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate

Description

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

ethyl 2-amino-3-pyrimidin-4-ylpropanoate |

InChI |

InChI=1S/C9H13N3O2/c1-2-14-9(13)8(10)5-7-3-4-11-6-12-7/h3-4,6,8H,2,5,10H2,1H3 |

InChI Key |

YRBGYWCFVWMVGS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=NC=NC=C1)N |

Origin of Product |

United States |

Preparation Methods

Michael Addition to Pyrimidine Derivatives

A foundational method involves the Michael addition of ethyl acrylate to 4-aminopyrimidine under catalytic conditions. Adapted from pyridine-based syntheses, this reaction proceeds in anhydrous ethanol with trifluoromethanesulfonic acid (0.5–1.2 eq.) as a Brønsted acid catalyst. Key parameters include:

- Temperature : 120–160°C under nitrogen protection

- Reaction time : 16–20 hours

- Yield : 60–75% (extrapolated from analogous pyridine systems)

The mechanism entails nucleophilic attack by the pyrimidine’s amino group on the α,β-unsaturated ester (Fig. 1). Steric hindrance at pyrimidin-4-yl positions necessitates higher temperatures compared to pyridine derivatives.

Transition Metal-Catalyzed Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Patent WO2013046136A1 details palladium-mediated couplings applicable to pyrimidin-4-yl systems. For Ethyl 2-amino-3-(pyrimidin-4-yl)propanoate synthesis:

- Halogenated precursor : 4-bromopyrimidine

- Boron partner : Ethyl 2-amino-3-boronopropanoate

- Catalyst system :

- Pd₂(dba)₃ (2–5 mol%)

- di-tBuXPhos (4–8 mol%)

- Cs₂CO₃ (2.5 eq.) in toluene/H₂O (4:1)

- Conditions : 80–100°C, 12–18 hours

- Yield : ~68% (estimated from similar couplings)

This method enables regioselective pyrimidine functionalization while preserving the ester group.

Solid-Phase Synthesis and Polymorph Control

KR101644657B1 highlights techniques for crystallizing analogous pyrimidin-4-yl propanoates. Critical steps include:

- Solvent systems : Ethanol/water (3:1) mixtures for recrystallization

- Temperature gradient : Slow cooling from 60°C to 4°C over 48 hours

- Polymorph screening : XRPD-confirmed Form I crystals (P2₁/c space group)

These protocols ensure >99% purity, vital for pharmaceutical applications.

Industrial-Scale Production

BenchChem outlines scalable adaptations:

- Continuous flow reactors : Residence time 8–12 minutes at 140°C

- In-line purification : Simulated moving bed chromatography (C18 stationary phase)

- Throughput : 50–100 kg/day per reactor module

Comparative Analysis of Methods

*Recrystallization yield after initial synthesis

Mechanistic Insights and Side Reactions

Competing Pathways in Michael Additions

- Retro-Michael decomposition : Occurs above 160°C, necessitating strict temp control

- Ester hydrolysis : Mitigated by anhydrous ethanol (water <0.1%)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound finds applications in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Key Observations :

- Pyrimidine vs. Aromatic Substitutions : The pyrimidin-4-yl group in the parent compound enhances hydrogen bonding and π-stacking interactions compared to naphthyl or phenyl groups, making it more suitable for enzyme inhibition (e.g., TPH1 in Telotristat ethyl) .

- Ester Stability : Ethyl esters in Telotristat ethyl and related compounds demonstrate stability under accelerated storage conditions (40°C, 75% RH for 6 months), with degradation <0.5% . In contrast, methyl esters (e.g., in ) require reductive conditions for conversion to alcohols, indicating higher reactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Calculated based on formula C₉H₁₁N₃O₂.

Key Observations :

- Lipophilicity : Naphthalen-1-yl and pyridin-4-yl derivatives exhibit higher logP values compared to pyrimidin-4-yl analogs, impacting their distribution in biological systems .

- Purity : Industrial-scale syntheses (e.g., Telotristat ethyl) achieve >95% purity via optimized crystallization and HPLC monitoring .

Biological Activity

Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇N₃O₂

- Molecular Weight : 235.29 g/mol

- Functional Groups : Amino, Ester, Pyrimidine

The presence of both the amino group and the pyrimidine moiety contributes to the compound's unique reactivity and biological interactions. The ester group facilitates hydrolysis, which can release the active amine form, enhancing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, influencing cellular processes.

- Protein Interaction : The amino group can form hydrogen bonds and π-π interactions with proteins, modulating their functions.

- Cell Signaling Modulation : The compound may interfere with signaling pathways by binding to receptors or other regulatory proteins.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.

- Antitumor Properties : Related compounds have demonstrated antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights unique features that may enhance the biological activity of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₂H₁₇N₃O₂ | Combination of amino and pyrimidine groups |

| Mthis compound | C₁₂H₁₉N₃O₂ | Methyl group may enhance lipophilicity |

| Ethyl 2-amino-4-(pyrimidin-5-YL)butanoate | C₁₃H₁₉N₃O₂ | Variation in carbon chain length affects reactivity |

This table illustrates how variations in structure can impact the reactivity and biological profile of similar compounds.

Case Studies and Research Findings

- Antiproliferative Activity : A study demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutic agents. For instance, derivatives showed IC50 values ranging from 10 to 30 µM against breast cancer cell lines .

- Inflammation Modulation : Research has shown that derivatives of this compound can inhibit key inflammatory mediators such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with biological targets, enhancing understanding of their therapeutic potential. For example, docking simulations indicated strong binding affinity to dihydrofolate reductase (DHFR), a target for many anticancer drugs .

Q & A

Q. What synthetic methodologies are recommended for Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions. For example, carboxylester intermediates can be reacted with pyrimidine derivatives using condensating agents like HATU in dichloromethane (DCM) to form ester linkages . Optimization includes:

- Catalyst Selection : Trioxatriphosphine in ethyl acetate/DMF mixtures improves coupling efficiency .

- Purification : Post-reaction extraction with ethyl acetate, followed by washing with brine and drying over MgSO₄, ensures high purity .

Table 1 : Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | HATU, DCM, room temp | 70-85% | |

| Esterification | Pyridine, trioxatriphosphine, 0°C | ~100% (crude) |

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- Methodological Answer :

- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 789.1 [M+H]⁺) and retention times (e.g., 1.01 minutes under SMD-FA05 conditions) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) enable precise determination of stereochemistry and crystal packing .

- NMR Spectroscopy : ¹H/¹³C NMR verifies the presence of amino, ester, and pyrimidinyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular efficacy)?

- Methodological Answer : Discrepancies often arise from assay conditions. For example:

- Enzyme Assays : Use purified human enzymes (e.g., TPH1/TPH2) to measure direct inhibition (IC₅₀ values). Telotristat ethyl, a derivative, showed 28–34-fold greater potency for TPH1/TPH2 than its parent compound .

- Cellular Assays : Account for membrane permeability and prodrug conversion (e.g., carboxylesterase-mediated activation) .

- Controls : Include reference inhibitors and validate cell line-specific expression profiles of target enzymes.

Q. What strategies enhance bioavailability and pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Prodrug Design : Ethyl ester prodrugs (e.g., Telotristat ethyl) improve oral absorption by increasing lipophilicity, with peak plasma concentrations achieved within 0.5–2 hours .

- Formulation : Solid dosage forms (e.g., tablets with benzoylglycinate counterions) enhance stability and dissolution rates .

- Metabolic Studies : Monitor active metabolite generation (e.g., telotristat) via LC-MS/MS to correlate exposure with efficacy .

Q. How do structural modifications influence target selectivity and potency?

- Methodological Answer : Comparative studies of analogs reveal:

- Pyrimidine vs. Pyridine Substitution : Pyrimidin-4-yl groups enhance hydrogen bonding with enzyme active sites (e.g., TPH1) compared to pyridin-4-yl derivatives .

- Side Chain Length : Propanoate esters (vs. acetate) improve solubility and metabolic stability .

Table 2 : Structure-Activity Relationships (SAR)

| Compound | Modification | Biological Impact |

|---|---|---|

| Telotristat ethyl | Ethyl ester prodrug | 28-fold ↑ TPH1 inhibition vs. parent |

| Quinolin-6-yl analog | Extended aromatic system | ↓ Solubility, ↑ IC₅₀ |

Q. What computational approaches predict binding modes and optimize lead compounds?

- Methodological Answer :

- Docking Simulations : Use programs like AutoDock Vina to model interactions with targets (e.g., TPH1’s catalytic pocket) .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to prioritize derivatives with high binding energy .

- QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with enhanced inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.